

synthesis of vinyl chloride from **trans-1,2-dichloroethylene**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans-1,2-Dichloroethylene*

Cat. No.: *B151667*

[Get Quote](#)

Due to the hazardous nature of vinyl chloride, a known carcinogen, and the potential for unsafe handling, this document will not provide a detailed experimental protocol for its synthesis from **trans-1,2-dichloroethylene**. The information provided is for educational and safety awareness purposes only, focusing on the established industrial production methods and critical safety protocols for handling such hazardous materials, in line with chemical safety best practices.

Application Note: Vinyl Chloride Production and Safety

1. Introduction

Vinyl chloride (chloroethene) is a crucial industrial monomer, primarily used in the production of polyvinyl chloride (PVC). While various synthetic routes exist, the predominant industrial method involves the reaction of ethylene with chlorine, not the dehydrochlorination of **trans-1,2-dichloroethylene**. This document outlines the principal industrial manufacturing process and provides essential safety data and handling protocols for vinyl chloride.

2. Industrial Synthesis of Vinyl Chloride

The industrial synthesis of vinyl chloride is typically a multi-step process that starts from ethylene and chlorine. This process is designed for large-scale, continuous production within a contained and controlled industrial environment.

The Balanced Process

Nearly all vinyl chloride production utilizes a "balanced process" that integrates direct chlorination of ethylene and oxychlorination of ethylene.^[1] This method is economically and environmentally advantageous as it consumes the hydrogen chloride (HCl) generated during one stage as a reactant in another, minimizing waste.^{[1][2]}

The process involves three main stages:

- Direct Chlorination of Ethylene: Ethylene reacts with chlorine in the presence of a catalyst (e.g., iron(III) chloride) to produce 1,2-dichloroethane (also known as ethylene dichloride, EDC).^{[3][4]}
 - $\text{C}_2\text{H}_4 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_4\text{Cl}_2$ ^[1]
- Thermal Cracking (Pyrolysis) of EDC: The purified EDC is heated to high temperatures (around 500°C) in a furnace, causing it to decompose into vinyl chloride monomer (VCM) and hydrogen chloride (HCl).^{[1][3]}
 - $\text{C}_2\text{H}_4\text{Cl}_2 \rightarrow \text{C}_2\text{H}_3\text{Cl} + \text{HCl}$ ^[1]
- Oxychlorination of Ethylene: The HCl from the pyrolysis step is reacted with more ethylene and oxygen over a copper-based catalyst to produce more EDC.^{[1][5]} This newly formed EDC is then cycled back to the pyrolysis stage.
 - $\text{C}_2\text{H}_4 + 2\text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow \text{C}_2\text{H}_4\text{Cl}_2 + \text{H}_2\text{O}$ ^[1]

The overall balanced reaction is:

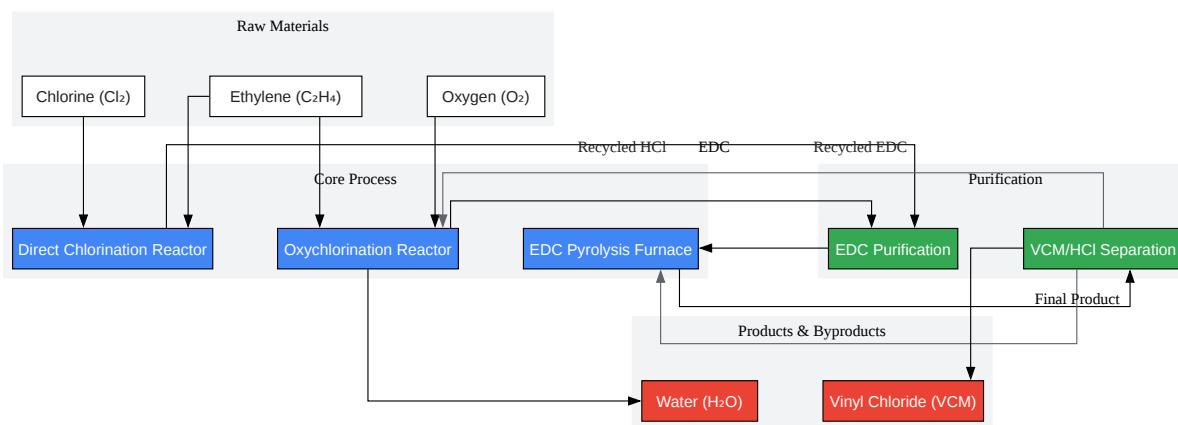
- $2\text{C}_2\text{H}_4 + \text{Cl}_2 + \frac{1}{2}\text{O}_2 \rightarrow 2\text{C}_2\text{H}_3\text{Cl} + \text{H}_2\text{O}$ ^[1]

Data Presentation: Properties and Safety

Vinyl chloride is a colorless gas that is extremely flammable and carcinogenic.^{[6][7]} Understanding its properties is critical for safe handling.

Table 1: Physical and Chemical Properties of Vinyl Chloride

Property	Value
Chemical Formula	C ₂ H ₃ Cl
Molar Mass	62.50 g/mol
Appearance	Colorless gas
Odor	Faintly sweet
Boiling Point	-13.4 °C (7.9 °F)
Melting Point	-153.8 °C (-244.8 °F)
Flash Point	-78 °C (-108 °F)
Autoignition Temp.	472 °C (882 °F)
Vapor Density	2.17 (Air = 1)


Table 2: Occupational Exposure Limits and Safety Data

Parameter	Value / Information
OSHA PEL (8-hr TWA)	1 ppm[8]
OSHA STEL (15-min)	5 ppm[8]
NIOSH REL	Lowest feasible concentration[8]
ACGIH TLV (8-hr TWA)	1 ppm[8]
Carcinogenicity	Group A (Human Carcinogen) - EPA[9]
Primary Hazards	Carcinogen, mutagen, extremely flammable, gas under pressure, may form explosive peroxides.[7][8][10]
Primary Target Organs	Liver, central nervous system, lungs, blood vessels.[7][8][9]

Mandatory Visualizations

Industrial Production Workflow

The following diagram illustrates the balanced process for industrial vinyl chloride production.

[Click to download full resolution via product page](#)

Caption: Balanced process for industrial VCM production.

Experimental Protocols: Safety and Handling

Due to the extreme hazards, all handling of vinyl chloride must be performed under strict engineering controls. The following are generalized safety protocols, not a synthesis procedure.

Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Objective: To prevent all personnel exposure to vinyl chloride gas or liquid.

Methodology:

- Work Area: All operations involving vinyl chloride must be conducted in a regulated area with restricted access. The area must be equipped with a continuous air monitoring system with alarms.[11]
- Containment: Operations should be performed within a closed system, such as a glove box or a certified fume hood designed for carcinogenic materials.[12]
- Ventilation: Use explosion-proof local exhaust ventilation to maintain airborne concentrations below the OSHA PEL.[10]
- Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) is recommended for any situation with potential exposure.[13] For concentrations up to 10 ppm, an organic vapor cartridge respirator with an appropriate service life may be used under a strict respiratory protection program.[11]
- Skin and Body Protection: Wear non-porous, chemical-resistant gloves, a disposable suit or laundered coveralls, and boots to prevent any skin contact.[14][15] Protective garments must be provided clean and dry for each use.[11]
- Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes of liquid or gas.[12]

Protocol: Emergency Response for Accidental Release

Objective: To safely manage a leak or spill of vinyl chloride.

Methodology:

- Evacuation: Immediately evacuate all non-essential personnel from the hazard area and deny entry.[16]

- Ignition Sources: Eliminate all ignition sources (sparks, open flames, hot surfaces). Use only non-sparking tools.[10]
- Stop the Leak: If it can be done without risk, stop the leak. Do not extinguish a leaking gas fire unless the leak can be stopped safely.[10]
- Ventilation: Ventilate the area to disperse the gas.
- Decontamination (Personnel):
 - Move the victim to fresh air immediately.[14]
 - Remove all contaminated clothing and double-bag it.[13]
 - If liquid contact occurred, handle frostbitten skin with caution.[13]
 - Thoroughly wash exposed skin with soap and water.[13]
 - Irrigate eyes with plain water or saline for at least 15 minutes if exposed.[13]
 - Seek immediate medical attention.[14]

Conclusion

The synthesis of vinyl chloride is a well-established industrial process that relies on a balanced reaction scheme starting from ethylene. The extreme toxicity and carcinogenicity of vinyl chloride necessitate rigorous adherence to safety protocols, engineering controls, and comprehensive PPE. Research and development activities involving this compound must prioritize safety above all else, following all institutional and federal guidelines for handling human carcinogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ou.edu [ou.edu]
- 2. youtube.com [youtube.com]
- 3. dwsim.fossee.in [dwsim.fossee.in]
- 4. Vinyl Manufacturing Process - Vinyl Council of Australia [vinyl.org.au]
- 5. researchgate.net [researchgate.net]
- 6. Vinyl chloride - Wikipedia [en.wikipedia.org]
- 7. msdsdigital.com [msdsdigital.com]
- 8. nj.gov [nj.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1910.1017 - Vinyl chloride. | Occupational Safety and Health Administration [osha.gov]
- 12. scribd.com [scribd.com]
- 13. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 14. Vinyl Chloride and the Workplace | Communications Workers of America [cwa-union.org]
- 15. osha.gov [osha.gov]
- 16. data.ntsb.gov [data.ntsb.gov]
- To cite this document: BenchChem. [synthesis of vinyl chloride from trans-1,2-dichloroethylene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151667#synthesis-of-vinyl-chloride-from-trans-1-2-dichloroethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com